molecular formula C15H12BrNO3S2 B2645092 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034249-74-4

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2645092
CAS No.: 2034249-74-4
M. Wt: 398.29
InChI Key: UCOLWCXBGAWIRI-UHFFFAOYSA-N
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Description

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azides, thiocyanates, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the thiophene and furan rings .

Scientific Research Applications

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the heterocyclic rings can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to the combination of its bromine atom, thiophene ring, furan ring, and benzenesulfonamide group. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-10-11-7-8-13(20-11)14-5-3-9-21-14/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOLWCXBGAWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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